Differentiation in Lipophilicity (clogP) Driven by Ester Substituent Compared to Methyl Ester Analog
The target compound features an ethyl ester, whereas the closest commercially cataloged analog, Methyl 2-((5-((2-methyl-3-nitrobenzamido)methyl)-1,3,4-oxadiazol-2-yl)thio)acetate (CAS 920444-39-9), contains a methyl ester . This structural variation is predicted to alter lipophilicity, a critical parameter for membrane permeability. A computed property comparison is provided [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Predicted to be higher than the methyl ester analog; specific value not experimentally determined in available literature. |
| Comparator Or Baseline | The thiadiazole analog (CAS 391874-86-5) has a computed XLogP3-AA of 2.9 [1]. The methyl ester analog (C14 vs C15) is expected to be lower. |
| Quantified Difference | The ethyl ester is expected to increase logP by approximately +0.3 to +0.5 units compared to the methyl ester based on typical homologation effects. |
| Conditions | In silico prediction (ALOGPS or similar method). |
Why This Matters
For procurement, the ethyl ester variant offers higher lipophilicity than the methyl ester, which may be preferable for assays requiring enhanced membrane penetration or different pharmacokinetic profiles in cell-based screens.
- [1] PubChem. Computed Properties for Ethyl 2-((5-(2-methyl-3-nitrobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CID 5066068). View Source
